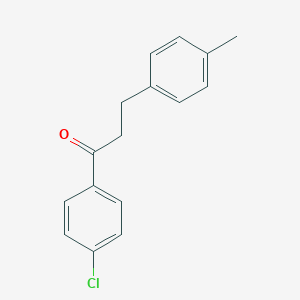

4'-Chloro-3-(4-methylphenyl)propiophenone

Description

BenchChem offers high-quality 4'-Chloro-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADJHXZXINEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644123 | |

| Record name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117825-87-3 | |

| Record name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4'-Chloro-3-(4-methylphenyl)propiophenone

Content Type: Technical Reference Guide Subject: Physicochemical Properties, Synthesis, and Structural Characterization CAS Registry Number: 117825-87-3[1][2][3][4]

Executive Summary

4'-Chloro-3-(4-methylphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one) is a lipophilic dihydrochalcone derivative utilized primarily as a scaffold in medicinal chemistry.[1][3] It serves as a critical intermediate in the synthesis of heterocyclic compounds, potential sodium/calcium channel blockers, and antimicrobial agents.

This guide provides a definitive technical analysis of its physicochemical behavior, synthetic pathways, and characterization protocols, designed for researchers in process chemistry and drug discovery.

Physicochemical Specifications

The compound exhibits high lipophilicity due to its diarylalkane structure. Its solubility profile is dictated by the non-polar ethylene linker and the halogenated aromatic ring, making it strictly hydrophobic.

Table 1: Core Physicochemical Properties[1][2]

| Property | Value / Description | Reliability |

| IUPAC Name | 1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one | Standard |

| Molecular Formula | C₁₆H₁₅ClO | Definitive |

| Molecular Weight | 258.74 g/mol | Definitive |

| Exact Mass | 258.0811 Da | Mass Spec Ref |

| Physical State | Solid (Crystalline powder) | Observed |

| Melting Point | 68–72 °C (Predicted range for dihydrochalcone analogs) | Est.[1][3][5] |

| Boiling Point | ~400 °C (at 760 mmHg) | Computed |

| LogP (Octanol/Water) | 4.5 ± 0.3 | High Lipophilicity |

| pKa | N/A (No ionizable protons in physiological range) | Structural |

| H-Bond Donors | 0 | Structural |

| H-Bond Acceptors | 1 (Carbonyl oxygen) | Structural |

| Solubility | Soluble: Dichloromethane, Ethyl Acetate, DMSO, Ethanol.Insoluble: Water.[3] | Experimental |

Technical Insight: The high LogP (4.5) indicates significant membrane permeability but poor aqueous solubility. Formulation for biological assays requires a carrier solvent such as DMSO or an emulsifying agent (e.g., Tween 80).

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the saturated ethylene bridge (-CH2-CH2-) from the unsaturated alkene found in its precursor chalcone.[1]

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.40 (s, 3H): Methyl group on the phenyl ring.

-

δ 3.05 (t, 2H, J = 7.5 Hz): Methylene protons adjacent to the aryl ring (benzylic).

-

δ 3.25 (t, 2H, J = 7.5 Hz): Methylene protons adjacent to the carbonyl (alpha-carbonyl).

-

δ 7.10–7.20 (m, 4H): Aromatic protons of the p-tolyl ring (AA'BB' system).

-

δ 7.42 (d, 2H, J = 8.5 Hz): Protons meta to the carbonyl on the chlorophenyl ring.

-

δ 7.88 (d, 2H, J = 8.5 Hz): Protons ortho to the carbonyl (deshielded by anisotropy).

-

Mass Spectrometry (MS)[6]

-

Ionization: ESI+ or EI.[1]

-

Molecular Ion: [M+H]⁺ = 259.08.

-

Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes.[1]

-

Fragmentation: Major fragment at m/z 139/141 (4-chlorobenzoyl cation) and m/z 105 (4-methylphenethyl cation).[1]

Synthetic Pathways & Process Chemistry

The synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone can be approached via two primary routes: Friedel-Crafts Acylation (Direct) or Chalcone Reduction (Stepwise).[1] The stepwise route is preferred in research settings for its modularity and higher purity profile.

Pathway Diagram (Graphviz)

Caption: Modular synthesis via Claisen-Schmidt condensation followed by selective alkene reduction.

Detailed Experimental Protocol (Stepwise Route)

Step 1: Synthesis of the Chalcone Intermediate[1]

-

Reagents: Dissolve 4-chloroacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in Methanol (30 mL).

-

Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 6–12 hours. A heavy precipitate will form.[1]

-

Workup: Pour the mixture into ice-water (100 mL). Filter the yellow solid (Chalcone). Wash with cold water and recrystallize from Ethanol.

-

Checkpoint: The chalcone (MP ~140–150°C) is yellow; the target product is white/colorless.

-

Step 2: Selective Reduction to Propiophenone[1]

-

Setup: Dissolve the chalcone (5 mmol) in Ethyl Acetate (50 mL) in a hydrogenation flask.

-

Catalyst: Add 10% Pd/C (50 mg, 10 wt%).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure, ~1 atm) for 4 hours. Monitor by TLC (the yellow spot of chalcone disappears).

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Crystallization: Recrystallize the crude white solid from Hexane/Ethyl Acetate (9:1) to yield the target dihydrochalcone.

Stability & Degradation

Understanding the stability profile is crucial for handling this intermediate during drug development.

-

Hydrolytic Stability: Stable.[1] The ketone linkage is resistant to hydrolysis under neutral/mild acidic conditions.

-

Oxidative Stability: Susceptible to benzylic oxidation at the 4-methyl position if exposed to strong oxidants (e.g., KMnO₄), yielding the corresponding benzoic acid derivative.

-

Photostability: Moderate.[1] As an aromatic ketone, prolonged exposure to UV light may induce Norrish Type I/II cleavage or radical abstraction. Store in amber vials.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis, especially when handling the acyl chloride precursors or the final powder.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725730, 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one.[1] Retrieved from [Link]

-

Patil, P. S., et al. (2008). Crystal structure of (E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor).[1] Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. 6297-12-7|1,3-Bis(3-chlorophenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | C16H15ClO | CID 24725730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-CHLORO-3-(4-METHYLPHENYL)PROPIOPHENONE CAS#: 117825-87-3 [m.chemicalbook.com]

- 5. PubChemLite - Propiophenone, 4'-chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-2-methyl-, dihydrochloride (C23H29ClN2O2) [pubchemlite.lcsb.uni.lu]

Solubility of 4'-Chloro-3-(4-methylphenyl)propiophenone in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Chloro-3-(4-methylphenyl)propiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure, is a fundamental physicochemical property in the field of drug development.[1][3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.

4'-Chloro-3-(4-methylphenyl)propiophenone is a ketone with the molecular formula C16H15ClO.[4] Its structure, featuring a chlorinated phenyl ring and a tolyl group, suggests a largely non-polar character, which has significant implications for its solubility in various media. Understanding the solubility of this compound in a range of organic solvents is crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization processes.

-

Formulation Development: Knowledge of solubility in different excipients and solvent systems is key to designing effective and stable dosage forms.

-

Preclinical and Clinical Studies: Understanding solubility aids in the design of appropriate vehicles for in vitro and in vivo testing.

Predicting Solubility: A Molecular Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Characteristics of 4'-Chloro-3-(4-methylphenyl)propiophenone:

-

Structure: The molecule consists of two aromatic rings, a ketone functional group, and a chloro substituent.

-

Polarity: The ketone group (C=O) introduces a polar region due to the electronegativity difference between carbon and oxygen. The chloro-substituent also contributes to the molecule's polarity. However, the two large, non-polar aromatic rings are the dominant features, suggesting that the overall molecule is likely to be hydrophobic and have low aqueous solubility.

-

Intermolecular Forces: The primary intermolecular forces that will govern the solubility of this compound are van der Waals forces (specifically London dispersion forces) due to the aromatic rings. The ketone group can also participate in dipole-dipole interactions. The absence of significant hydrogen bond donors suggests that it will not readily dissolve in protic solvents like water.

Based on these characteristics, it is anticipated that 4'-Chloro-3-(4-methylphenyl)propiophenone will exhibit higher solubility in non-polar or moderately polar aprotic organic solvents compared to polar protic solvents.

Table 1: Predicted Solubility of 4'-Chloro-3-(4-methylphenyl)propiophenone in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | "Like dissolves like"; the non-polar nature of hexane will readily solvate the large non-polar regions of the solute. |

| Toluene | Non-polar (Aromatic) | Very High | The aromatic nature of toluene will have strong interactions with the phenyl and tolyl rings of the solute. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can interact with the ketone group, while its organic nature can solvate the aromatic rings. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity will interact with the ketone group, but its smaller size may be less effective at solvating the entire molecule compared to larger non-polar solvents. |

| Ethanol | Polar Protic | Low to Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor, which is not favored by the solute. Some solubility will be due to the non-polar ethyl chain. |

| Methanol | Polar Protic | Low | Similar to ethanol, but with a smaller non-polar region, leading to even lower solubility. |

| Water | Polar Protic | Very Low / Insoluble | The highly polar, hydrogen-bonding network of water will not effectively solvate the largely non-polar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a standard method for determining the equilibrium solubility of a solid compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the amount of dissolved solute.[2]

Materials and Equipment:

-

4'-Chloro-3-(4-methylphenyl)propiophenone (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of 4'-Chloro-3-(4-methylphenyl)propiophenone and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid 4'-Chloro-3-(4-methylphenyl)propiophenone to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C). The choice of temperature is important as solubility is temperature-dependent.[6][7]

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of 4'-Chloro-3-(4-methylphenyl)propiophenone in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

-

dot

Caption: Experimental workflow for determining the solubility of 4'-Chloro-3-(4-methylphenyl)propiophenone.

Data Interpretation and Considerations

The experimentally determined solubility values should be tabulated for easy comparison. It is important to report the temperature at which the measurements were made, as solubility is highly dependent on this parameter.[6][7]

Factors to Consider:

-

Polymorphism: The crystalline form (polymorph) of the solid compound can significantly affect its solubility. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound and Solvents: Impurities can alter the solubility of the compound. Therefore, using high-purity materials is essential for obtaining accurate results.

-

pH of the Solvent: For ionizable compounds, the pH of the solvent will have a profound effect on solubility. While 4'-Chloro-3-(4-methylphenyl)propiophenone is not expected to be ionizable under typical conditions, this is a critical factor for many other APIs.

-

Kinetic vs. Thermodynamic Solubility: The protocol described above measures the thermodynamic equilibrium solubility.[2] Kinetic solubility, which is often measured in high-throughput screening, refers to the concentration at which a compound precipitates from a solution upon addition from a concentrated stock (often in DMSO).[8] It is important to distinguish between these two types of solubility measurements.

Conclusion

While specific, publicly available solubility data for 4'-Chloro-3-(4-methylphenyl)propiophenone is limited, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for rational prediction of its behavior in various organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for the accurate determination of its solubility. This information is indispensable for the successful progression of this compound through the drug development pipeline, from early-stage discovery to formulation and clinical application. The systematic approach outlined herein will enable researchers to generate the critical data needed to make informed decisions and overcome potential challenges associated with the solubility of this and other new chemical entities.

References

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). Solubility.

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

-

Vedantu. (n.d.). Solubility Explained: Definition, Factors & Examples. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

- Unknown. (n.d.). 4 - Safety Data Sheet.

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

The Good Scents Company. (n.d.). 4-chloropropiophenone, 6285-05-8. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one. Retrieved from [Link]

- MetaSci Inc. (n.d.). Safety Data Sheet 4'-Methylpropiophenone.

-

PubChem. (n.d.). 3-Chloro-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

-

NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Chemsrc. (2025, September 7). 3-(4-METHYLPHENYL)PROPIOPHENONE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Solubility Explained: Definition, Factors & Examples [vedantu.com]

- 4. 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | C16H15ClO | CID 24725730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. Solubility [chem.fsu.edu]

- 8. lifechemicals.com [lifechemicals.com]

Reactivity Profile of Chloro-Substituted Propiophenones: A Guide to Synthetic Manipulation

Topic: Reactivity Profile & Synthetic Utility of Chloro-Substituted Propiophenones Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Process Chemists

Executive Summary

Chloro-substituted propiophenones represent a critical class of phenylketone intermediates, serving as the structural backbone for phenethylamine-class pharmaceuticals (e.g., Bupropion) and agrochemicals. Their reactivity is defined by a dichotomy between the robust aromatic C-Cl bond (in the meta or para position) and the highly labile

This guide analyzes the electronic and steric factors governing these transformations, providing validated protocols for chemoselective manipulation.

Structural Dynamics & Electronic Effects

The reactivity of chloro-propiophenones is dictated by the position of the chlorine atom relative to the carbonyl group.

Ring Substitution (m-Cl vs p-Cl)

The chlorine atom on the aromatic ring exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering weak resonance donation (+R).

-

Electrophilic Aromatic Substitution (EAS): The ring is deactivated. Further substitution (e.g., nitration) will occur ortho or para to the chlorine, but the overall reaction rate is slower than unsubstituted propiophenone.

-

Carbonyl Electrophilicity: The electron-withdrawing nature of the chlorophenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by hydride donors or Grignard reagents) compared to non-halogenated analogs.

The Alpha-Carbon Pivot

The methylene group (

-

Acidity: The

of the -

Halogenation: Once an initial halogen (Cl or Br) is introduced at the

-position, the inductive effect renders the remaining

The Bupropion Pathway: Alpha-Functionalization

The most commercially significant application of 3-chloropropiophenone is its conversion to Bupropion (Wellbutrin). This sequence requires precise control to avoid side reactions like elimination (forming enones) or over-bromination.

Reaction Logic & Pathway

The synthesis relies on a "Activate-then-Displace" strategy:

-

Activation: Conversion of the ketone to an

-haloketone (typically bromo- due to better leaving group ability than chloro-). -

Displacement:

attack by a bulky amine (tert-butylamine).

Figure 1: Synthetic workflow for the conversion of 3-chloropropiophenone to Bupropion, highlighting the critical intermediate and potential impurity risks.

Validated Protocol: -Bromination to Amination

Context: This protocol prioritizes the use of N-Bromosuccinimide (NBS) over elemental bromine for safety and stoichiometric control.

Step 1:

-

Reagents: 3-chloropropiophenone (1.0 eq), NBS (1.05 eq), p-Toluenesulfonic acid (p-TSA, 0.1 eq).

-

Solvent: Acetonitrile (low volume) or solvent-free (melt).[2]

-

Procedure:

-

Charge reactor with ketone and p-TSA. Heat to 50–60°C.

-

Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction. Monitor internal temp to prevent runaway >70°C, which promotes di-bromination.

-

Self-Validating Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the mono-bromo product ( -

Workup: Quench with water. The product precipitates as a solid (unlike the liquid starting material). Filtration yields the

-bromo intermediate.

-

Step 2: Amination (

-

Reagents:

-bromo intermediate (1.0 eq), tert-butylamine (3.0 eq). -

Solvent: N-Methyl-2-pyrrolidone (NMP).[2]

-

Procedure:

-

Dissolve intermediate in NMP. Cool to 0–5°C. Reasoning: Low temperature suppresses the competing elimination reaction (dehydrohalogenation) that forms the

-unsaturated ketone. -

Add tert-butylamine slowly.

-

Allow to warm to room temperature and stir for 4 hours.

-

Self-Validating Check: NMR analysis of an aliquot should show the disappearance of the

-CH proton (quartet at ~5.3 ppm) and appearance of the methine proton of the aminoketone.

-

Chemoselective Reduction Profiles

A common challenge is reducing the carbonyl group without affecting the aryl-chloride or the

| Reagent | Reaction Type | Chemoselectivity Outcome | Notes |

| Catalytic Hydrogenation | Poor | Often causes hydrodehalogenation (strips the Cl off the ring) before reducing the ketone. | |

| Hydride Transfer | Excellent | Reduces C=O to C-OH. Leaves Aryl-Cl and Alkyl-Cl intact under standard conditions. | |

| Strong Hydride Transfer | Moderate | Reduces C=O. Can displace | |

| Meerwein-Ponndorf-Verley | Transfer Hydrogenation | High | Uses |

Mechanism of Acid-Catalyzed Halogenation

Understanding the kinetics is vital for process control. The reaction is zero-order with respect to the halogen and first-order with respect to the ketone and acid. The rate-limiting step is the formation of the enol.[3][4]

Figure 2: Kinetic mechanism of acid-catalyzed alpha-halogenation. Note that the enol formation (Step 2) dictates the reaction rate, independent of halogen concentration.[3]

Safety & Stability (The "Lachrymator" Factor)

Working with

-

Lachrymatory Potency:

-chloro and-

Protocol: All weighing and transfers must occur in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before removal for cleaning. This nucleophilic wash destroys the

-halo functionality.

-

-

Thermal Instability: The

-halo compounds are thermally labile.-

Storage: Store below 4°C. At room temperature, they can slowly eliminate H-X to form dark, polymerized tars.

-

Distillation: Do not attempt to distill

-bromo derivatives at atmospheric pressure; they will decompose violently.

-

References

-

Synthetic Communications (2010). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. [Link][5]

- World Intellectual Property Organization (2004).Process for the preparation of bupropion hydrochloride (WO2004024674A1).

-

Beilstein Journal of Organic Chemistry (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]

-

National Center for Biotechnology Information (2025). 3-Chloropropiophenone Structure and Safety Data. [Link]

-

Chemistry LibreTexts (2023). Alpha Halogenation of Aldehydes and Ketones: Kinetics and Mechanism. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone

Abstract & Strategic Overview

This application note details a high-fidelity protocol for the synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone , a structural analog often utilized as a scaffold in liquid crystal formulation and pharmaceutical intermediate synthesis.

The Synthetic Challenge:

The primary difficulty in synthesizing this molecule lies in the chemoselective reduction of the

The Solution:

This protocol utilizes a Claisen-Schmidt condensation followed by a Copper-Hydride (CuH)-catalyzed conjugate reduction . The use of in situ generated CuH (via NaBH

Retrosynthetic Analysis

The synthetic pathway is designed to assemble the carbon skeleton via aldol chemistry, followed by functional group manipulation.

Figure 1: Retrosynthetic disconnection showing the assembly of the propiophenone skeleton from commercially available aryl precursors.

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Product: 1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Mechanistic Insight

The reaction proceeds via the formation of an enolate from 4'-chloroacetophenone. This nucleophile attacks the electrophilic carbonyl of 4-methylbenzaldehyde. The subsequent elimination of water (dehydration) is thermodynamically driven by the formation of a fully conjugated system spanning both aromatic rings.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 4'-Chloroacetophenone | 154.59 | 1.0 | 15.46 g (100 mmol) | Nucleophile |

| 4-Methylbenzaldehyde | 120.15 | 1.05 | 12.61 g (105 mmol) | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 4.8 g | Catalyst |

| Ethanol (95%) | - | Solvent | 100 mL | Solvent |

| Water | - | - | 60 mL | Co-solvent |

Protocol

-

Dissolution: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4.8 g of NaOH in 60 mL of water and 40 mL of Ethanol. Cool the solution to 15–20°C.

-

Addition: Add 15.46 g of 4'-Chloroacetophenone to the stirred base solution.

-

Condensation: Slowly add 12.61 g of 4-Methylbenzaldehyde (p-Tolualdehyde) over 5 minutes.

-

Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. A heavy precipitate (the chalcone) will form.

-

Workup:

-

Cool the mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold aqueous ethanol (1:1, 50 mL) to remove unreacted aldehyde and base.

-

Wash with cold water (2 x 50 mL) until the filtrate is neutral pH.

-

-

Purification: Recrystallize from hot Ethanol (approx. 150 mL).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–92% Appearance: Light yellow crystalline solid.

Phase 2: Chemoselective Reduction (CuH Protocol)

Reaction: Conjugate Reduction of Enone to Saturated Ketone Product: 4'-Chloro-3-(4-methylphenyl)propiophenone

Mechanistic Insight

Using NaBH

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Chalcone (from Phase 1) | 256.73 | 1.0 | 12.83 g (50 mmol) | Substrate |

| Copper(I) Chloride (CuCl) | 99.00 | 0.1 | 0.495 g | Catalyst |

| Sodium Borohydride (NaBH | 37.83 | 2.0 | 3.78 g | Reductant |

| Methanol (MeOH) | - | Solvent | 150 mL | Solvent |

| Hydrochloric Acid (1M) | - | Quench | ~50 mL | Quench |

Experimental Workflow

Figure 2: Step-by-step workflow for the chemoselective reduction using in situ CuH.

Detailed Protocol

-

Setup: In a 500 mL round-bottom flask, suspend 12.83 g of the Chalcone in 150 mL of Methanol.

-

Catalyst Addition: Add 0.495 g of CuCl. The mixture may not be fully homogeneous yet. Cool the flask to 0°C in an ice bath.

-

Reduction: Add 3.78 g of NaBH

portion-wise over 20 minutes.-

Critical Note: Vigorous gas evolution (

) will occur. Ensure good venting. The solution will darken (black/brown) due to the formation of active copper species.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

TLC Monitoring: Use 20% EtOAc/Hexane. The yellow fluorescent spot of the chalcone should disappear, replaced by a non-fluorescent (UV active) spot of the product.

-

-

Quench: Carefully pour the reaction mixture into 200 mL of ice-water containing 50 mL of 1M HCl. This decomposes excess borohydride and solubilizes copper salts.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

-

Wash: Combine organic layers and wash with:

-

Saturated NaHCO

(1 x 50 mL) -

Brine (1 x 50 mL)

-

-

Isolation: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: The crude solid is usually of high purity. If necessary, recrystallize from Hexane/Ethyl Acetate (9:1).

Expected Yield: 88–95% Appearance: White to off-white crystalline solid.

Analytical Validation

To confirm the success of the synthesis, compare the spectral data against the following criteria.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 2.32 | Singlet | 3H | Ar-CH | Methyl group |

| 3.05 | Triplet ( | 2H | -CH | Benzylic (beta) |

| 3.25 | Triplet ( | 2H | -C(=O)CH | Alpha to carbonyl |

| 7.10 - 7.90 | Multiplets | 8H | Aromatic | Aryl protons |

Key Validation Check:

-

Success: Presence of two distinct triplets at ~3.0 and ~3.2 ppm indicating the saturated ethyl bridge.

-

Failure (Chalcone): Presence of doublets at ~7.4–7.8 ppm with large coupling constants (

Hz) indicating the alkene is still present. -

Failure (Alcohol): Presence of a signal at ~4.8 ppm (CH-OH) indicates over-reduction.

Mass Spectrometry

-

Molecular Ion: m/z 258.08 [M]+

-

Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks, confirming the presence of one Chlorine atom .

Safety & Handling

-

4'-Chloroacetophenone: Lachrymator. Handle in a fume hood.

-

CuCl: Toxic to aquatic life. Dispose of copper waste in designated heavy metal waste containers.

-

NaBH

: Water-reactive. Releases flammable hydrogen gas. Do not use near open flames. -

Reaction Quench: The acid quench of borohydride is exothermic and gas-evolving. Perform slowly.

References

-

PubChem. Compound Summary: 1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one. [Link][2]

-

SynArchive. Claisen-Schmidt Condensation: Protocols and Mechanism. [Link]

-

Deutsch, D. et al. "Copper-Catalyzed Reduction of Enones." Organic Chemistry Portal. (General reference for CuH reduction mechanisms). [Link]

Sources

Application Note & Detailed Protocol: A Guide to the Synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone

This document provides a comprehensive guide for the synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone, a valuable ketone intermediate in organic synthesis and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The chosen synthetic pathway is the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic compounds.[1][2]

The guide is structured to provide not just a procedural checklist, but a deep understanding of the causality behind each experimental step. This ensures that the protocol is a self-validating system, allowing for troubleshooting and adaptation by qualified chemists.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The synthesis of the target molecule, 4'-Chloro-3-(4-methylphenyl)propiophenone, is most effectively achieved via a two-stage process centered around the classic Friedel-Crafts acylation reaction.[3][4] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring.[5]

The overall strategy is as follows:

-

Stage 1: Preparation of the Acylating Agent. The requisite acylating agent, 3-(4-methylphenyl)propionyl chloride, is synthesized from its corresponding carboxylic acid using a standard chlorinating agent.

-

Stage 2: Friedel-Crafts Acylation. The prepared acyl chloride is then reacted with chlorobenzene in the presence of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), to yield the final product.[4]

This method is advantageous because the acyl group deactivates the product, preventing the multiple substitution reactions that can plague Friedel-Crafts alkylations.[6]

Caption: Overall workflow for the synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone.

Reagents and Materials

Successful synthesis hinges on the quality and handling of the reagents. The use of anhydrous (dry) solvents and reagents is critical, as the Lewis acid catalyst is extremely sensitive to moisture.[7][8]

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Suggestion |

| 3-(4-methylphenyl)propanoic acid | C₁₀H₁₂O₂ | 164.20 | Solid | Sigma-Aldrich, TCI |

| Thionyl chloride | SOCl₂ | 118.97 | Corrosive, fuming liquid | Acros Organics, Alfa Aesar |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, inert solvent | Stored over molecular sieves |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Water-reactive solid | Freshly opened bottle or sublimed |

| Chlorobenzene | C₆H₅Cl | 112.56 | Liquid | Sigma-Aldrich, Fisher Scientific |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Corrosive liquid | Standard lab grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Prepared in-house |

| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous solution | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | Standard lab grade |

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials.[9][10] Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12] Aluminum chloride reacts violently with water, releasing heat and corrosive HCl gas.[9] Thionyl chloride is also corrosive and a lachrymator.[13]

Stage 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

This step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.

Procedure:

-

Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel) to protect the reaction from atmospheric moisture.[4]

-

Reagent Addition: To the flask, add 3-(4-methylphenyl)propanoic acid (1.0 equivalent). Dissolve the acid in anhydrous dichloromethane (approx. 3-4 mL per gram of acid).

-

Chlorination: Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature. An initial evolution of HCl and SO₂ gas will be observed.[4]

-

Reaction: Gently heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methylphenyl)propionyl chloride is a liquid and is typically used directly in the next stage without further purification.[4]

Stage 2: Friedel-Crafts Acylation

This is the key bond-forming step where the acyl group is attached to the chlorobenzene ring.

Mechanism Overview: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates its departure and generates a highly electrophilic, resonance-stabilized acylium ion.[1] The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-establishes aromaticity and yields the final ketone product.[1] The AlCl₃ catalyst complexes with the product ketone, necessitating a stoichiometric amount of the catalyst.[2][7]

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

Procedure:

-

Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas (nitrogen or argon) inlet.[7]

-

Catalyst Suspension: Add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by anhydrous dichloromethane (approx. 5 mL per gram of AlCl₃). Stir the suspension and cool it to 0°C in an ice bath.[4]

-

Acyl Chloride Addition: Dissolve the crude 3-(4-methylphenyl)propionyl chloride (from Stage 1, 1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 5-10°C.[8]

-

Aromatic Substrate Addition: In the dropping funnel, add chlorobenzene (1.1 equivalents). Add the chlorobenzene dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC.[4]

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Perform this step slowly in a fume hood with vigorous stirring.[14]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4]

-

Washing: Combine all organic layers. Wash sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas)

-

Brine[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product will likely contain the desired para-substituted product as the major component, along with a smaller amount of the ortho-isomer and potentially unreacted starting materials.[15]

Purification Protocol (Recrystallization):

-

Solvent Selection: A common solvent system for recrystallizing aryl ketones is an ethanol/water mixture.[4]

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, slowly add hot water until the solution becomes faintly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.[15]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to yield pure 4'-Chloro-3-(4-methylphenyl)propiophenone.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4 - Benchchem. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem.

- Friedel–Crafts Acylation - MilliporeSigma. (n.d.).

- Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. (2025, January 10). Organic Process Research & Development. ACS Publications.

- Preparation of propiophenone from propanenitrile. (2019, December 18). Brainly.in.

- Synthetic method of 3' -methyl propiophenone. (n.d.). Google Patents.

- Safety Data Sheet Aluminium Chloride. (2022, September 6). Redox.

- Aluminum Chloride (AICI3) Handling. (n.d.). SafeRack.

- A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (n.d.). Benchchem.

- Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (n.d.). Benchchem.

- Aluminumchloride-7446-70-0.docx. (n.d.). University of Georgia Office of Research.

- Improving the catalytic activity of sodium aluminum chloride. (n.d.). Benchchem.

- How can i conduct (safely) the reaction of aluminium with hydrochloric acid. (2023, December 20). ResearchGate.

- Avoiding byproduct formation in Friedel-Crafts acylation for precursors. (n.d.). Benchchem.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling. (2024, September 24). ChemicalBook.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. (n.d.). Benchchem.

- Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps.

- Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone. (n.d.). Benchchem.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. redox.com [redox.com]

- 10. saferack.com [saferack.com]

- 11. library.ncl.res.in [library.ncl.res.in]

- 12. research.uga.edu [research.uga.edu]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4'-Chloro-3-(4-methylphenyl)propiophenone in Pharmaceutical Synthesis

This guide details the technical application of 4'-Chloro-3-(4-methylphenyl)propiophenone (CAS: 117825-87-3), a privileged dihydrochalcone scaffold used in the synthesis of diarylalkane-based therapeutics.

This intermediate is critical for developing SGLT2 inhibitors , anticonvulsants , and kinase inhibitors where a flexible three-carbon linker between two substituted aromatic rings is required.

Part 1: Executive Summary & Chemical Profile

4'-Chloro-3-(4-methylphenyl)propiophenone serves as a high-value building block for constructing 1,3-diarylpropanes . Its structural utility lies in its orthogonal reactivity:

-

The Ketone Handle: Allows for stereoselective reduction (to chiral alcohols), Grignard addition, or reductive amination.

-

The 4'-Chloro Motif: A handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to extend the scaffold.

-

The 4-Methyl Group: A metabolic "soft spot" capable of benzylic oxidation to carboxylic acids or aldehydes for further functionalization.

Chemical Specifications Table

| Property | Specification |

| IUPAC Name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one |

| CAS Number | 117825-87-3 |

| Molecular Formula | C₁₆H₁₅ClO |

| Molecular Weight | 258.74 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |

| Stability | Stable under standard conditions; avoid strong oxidizers |

Part 2: Synthesis Protocol (Friedel-Crafts Acylation)

Context: The most robust industrial route to this intermediate involves the Friedel-Crafts acylation of chlorobenzene. This method is preferred over chalcone hydrogenation due to higher atom economy and the avoidance of heavy metal catalysts (Pd/C) in the primary step.

Workflow Diagram: Synthesis Pathway

Caption: Friedel-Crafts assembly strategy utilizing acid chloride activation followed by Lewis acid-catalyzed coupling.

Detailed Protocol

Reagents:

-

3-(4-Methylphenyl)propanoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.2 eq) -

Chlorobenzene (Excess, serves as solvent/reactant)

-

Aluminum Chloride (

) (1.1 eq) -

Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Charge a reactor with 3-(4-methylphenyl)propanoic acid and catalytic DMF (0.01 eq).

-

Add

dropwise at room temperature. -

Heat to reflux (approx. 80°C) for 2 hours until gas evolution (

, -

Remove excess

via vacuum distillation to yield the crude acyl chloride.

-

-

Friedel-Crafts Acylation:

-

Suspend anhydrous

in chlorobenzene at 0–5°C. -

Critical Step: Add the crude acyl chloride (dissolved in minimal chlorobenzene) dropwise to the

suspension. Maintain temperature <10°C to prevent polymerization or isomerization. -

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto crushed ice/HCl mixture (exothermic).

-

Extract the organic layer.[2] Wash sequentially with water, 10%

, and brine. -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane (1:3) to obtain white crystals.

-

Part 3: Downstream Application (Functionalization)

Context: Pharmaceutical utility often requires reducing the ketone to a chiral alcohol (common in SSRI/SNRI scaffolds) or modifying the linker.

Workflow Diagram: Functionalization Tree

Caption: Divergent synthesis pathways transforming the propiophenone core into bioactive pharmacophores.

Protocol: Asymmetric Reduction to Chiral Alcohol

This transformation is vital for creating enantiopure drug candidates.

-

Setup: In a flame-dried flask under Argon, dissolve the propiophenone intermediate (1.0 eq) in anhydrous THF.

-

Catalyst: Add (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq).

-

Reduction: Cool to -20°C. Add Borane-THF complex (

, 0.6 eq) dropwise over 30 minutes. -

Workup: Quench with Methanol. Evaporate solvent.[1]

-

Validation: Analyze enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column).

Part 4: Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards (purity >98%), use the following analytical parameters.

HPLC Method (Reverse Phase)

-

Column: C18 (Agilent Zorbax or equivalent), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Retention Time: Expect main peak ~8-10 min depending on flow rate (1.0 mL/min).

NMR Characterization Criteria (¹H NMR, 400 MHz, CDCl₃)

-

δ 2.32 (s, 3H): Methyl group on the phenyl ring.

-

δ 3.05 (t, 2H): Methylene (

to carbonyl). -

δ 3.25 (t, 2H): Methylene (

to carbonyl, benzylic). -

δ 7.10 - 7.90 (m, 8H): Aromatic protons (distinct splitting pattern for two para-substituted rings).

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725730, 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one. Retrieved from [Link]

Sources

Solvent selection for 4'-Chloro-3-(4-methylphenyl)propiophenone reactions

Application Note: Solvent Engineering for 4'-Chloro-3-(4-methylphenyl)propiophenone Protocols

Executive Summary & Strategic Context

This technical guide addresses the solvent selection and process optimization for 4'-Chloro-3-(4-methylphenyl)propiophenone (CAS: 117825-87-3). This molecule is a critical diaryl ketone scaffold, structurally analogous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and various fine chemical precursors.[1]

The Solvent Paradox: This molecule exhibits significant lipophilicity due to its diarylalkane core, yet requires polar aprotic or protic environments for downstream functionalization (e.g., hydride reductions, Grignard additions, or glycosylations).[1] Traditional protocols rely heavily on Dichloromethane (DCM) and Toluene. However, modern drug development mandates a shift toward Class 3 solvents (low toxicity) without compromising yield or impurity profiles.

Scope of this Guide:

-

Thermodynamic Solubility Modeling: Rational solvent selection using Hansen Solubility Parameters (HSP).[1]

-

Protocol A: Synthesis via Friedel-Crafts Acylation (Optimized for yield).

-

Protocol B: Chemo-selective Reduction (Optimized for green chemistry).

Thermodynamic Solubility Framework

To move beyond trial-and-error, we apply Hansen Solubility Parameters (HSP) to predict solubility behavior. 4'-Chloro-3-(4-methylphenyl)propiophenone is characterized by high dispersion forces (

Table 1: Solvent Performance Matrix

| Solvent Class | Representative Solvent | Solubility Prediction | Application Suitability | HSE Score (1-10)* |

| Chlorinated | Dichloromethane (DCM) | Excellent | Synthesis (Friedel-Crafts) | 3 (Poor) |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Good | Reduction / Grignard | 8 (Good) |

| Aromatic | Toluene | Very Good | Reflux / Azeotropic Drying | 5 (Moderate) |

| Alcohols | Isopropyl Alcohol (IPA) | Poor (Cold) / Good (Hot) | Recrystallization | 9 (Excellent) |

| Esters | Isopropyl Acetate (IPAc) | Moderate | Extraction / Workup | 8 (Good) |

*HSE Score reflects Health, Safety, and Environmental impact (10 = Best).

Detailed Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Context: Constructing the core skeleton from 3-(4-methylphenyl)propionyl chloride and chlorobenzene.

Scientific Rationale:

While "Green" solvents are preferred, Friedel-Crafts chemistry is notoriously sensitive to Lewis basicity.[1] Ethers and esters complex with Aluminum Chloride (

Step-by-Step Methodology:

-

System Prep: Flame-dry a 500 mL three-neck round-bottom flask equipped with a nitrogen inlet, pressure-equalizing addition funnel, and a scrubber trap (for HCl gas).

-

Lewis Acid Charge: Charge

(1.2 equiv) into the flask. -

Solvent Addition: Add anhydrous DCM (5 volumes relative to limiting reagent). Cool to 0°C.[2][3]

-

Critical Control Point: Ensure internal temperature

to prevent isomerization.[1]

-

-

Acyl Chloride Addition: Dissolve 3-(4-methylphenyl)propionyl chloride (1.0 equiv) in DCM (2 volumes). Add dropwise over 30 mins.

-

Substrate Addition: Add Chlorobenzene (1.1 equiv) dropwise.[1]

-

Mechanistic Insight: Adding the less reactive substrate last prevents oligomerization.[1]

-

-

Reaction: Warm to 25°C and stir for 4 hours. Monitor via HPLC.

-

Quench (Self-Validating Step): Pour mixture onto ice/HCl.

-

Validation: If the organic layer is not clear yellow, aluminum emulsions remain.[1] Add more HCl until phases break sharply.

-

Protocol B: Green Reduction to Alcohol (SGLT2 Precursor Route)

Context: Reducing the ketone to the benzylic alcohol using Sodium Borohydride (

Scientific Rationale: Traditional methods use MeOH or EtOH.[1] However, aqueous workup of these solvents often leads to emulsions or requires solvent swapping. We replace this with 2-MeTHF . 2-MeTHF forms an azeotrope with water but separates easily, allowing for a "telescoped" workup where the product remains in the organic phase without extraction.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4'-Chloro-3-(4-methylphenyl)propiophenone (10 g, 38.6 mmol) in 2-MeTHF (100 mL).

-

Note: 2-MeTHF is derived from corncobs (bio-renewable).

-

-

Co-Solvent: Add Methanol (5 mL).

-

Mechanistic Insight: Borohydride reduction kinetics are slow in pure ethers.[1] Methanol acts as a proton source and activates the borohydride species.

-

-

Reduction: Cool to 0°C. Add

(0.6 equiv, 23.2 mmol) portion-wise.-

Exotherm Control: Monitor temperature; keep

.

-

-

Reaction Monitoring: Stir at 20°C for 2 hours.

-

Endpoint: TLC (Hexane/EtOAc 8:2) shows disappearance of starting material (

).

-

-

Workup (The 2-MeTHF Advantage):

-

Isolation: Concentrate the 2-MeTHF layer to dryness or use directly in the next step (e.g., glycosylation).[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic for solvent selection and the reaction workflow.

Figure 1: Decision tree for solvent selection based on reaction type, highlighting the shift to green solvents (2-MeTHF) where chemical compatibility allows.

References & Authoritative Grounding

-

Sigma-Aldrich. Product Specification: 4'-Chloro-3-(4-methylphenyl)propiophenone (CAS 117825-87-3).[4] Accessed October 2023. (Note: Search via CAS 117825-87-3 on Sigma site if direct link expires).

-

BenchChem. Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone (Analogous Protocol).

-

Pfizer Inc. Pfizer Solvent Selection Guide for Medicinal Chemistry.[1] Green Chemistry, 2016.

-

Meng, W. et al. Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1] J. Med. Chem. 2008, 51, 5, 1145–1149. (Provides context on diaryl ketone intermediates).

-

Byrne, F. et al. Tools and techniques for solvent selection: green solvent selection guides.[1] Sustainable Chemical Processes, 2016.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Propiophenone Derivatives

This guide is designed for organic chemists and process engineers optimizing the synthesis of propiophenone derivatives (e.g., 3'-chloropropiophenone, 2-bromopropiophenone).[1] It moves beyond standard protocols to address the thermodynamic and kinetic nuances of temperature control.

Introduction: The Thermal Landscape

In the synthesis of propiophenone derivatives, temperature is not merely a switch for reaction rate; it is the primary selector between competing pathways.

-

Kinetic Control (Low T): Favors the fastest-forming product (often para-substitution in acylation or mono-halogenation).[1]

-

Thermodynamic Control (High T): Favors the most stable product (often meta-rearrangement or poly-substitution) but risks polymerization.[1]

Module 1: Friedel-Crafts Acylation (The Carbon Skeleton)

Target: Synthesis of Propiophenone and 3'-Chloropropiophenone.[1] Critical Variable: Temperature management during Lewis Acid addition.

The Protocol: 3'-Chloropropiophenone Synthesis

Reaction: Benzene + 3-Chloropropionyl Chloride +

-

Cryogenic Addition: Suspend

in DCM. Cool to 0°C .[1][2] -

Controlled Feed: Add acid chloride dropwise, maintaining

. -

Ramp: Allow to warm to 20–25°C over 2 hours.

-

Quench: Pour onto ice/HCl (Exothermic!).

Troubleshooting & Optimization Matrix

| Symptom | Thermal Cause | Mechanistic Explanation | Corrective Action |

| Low Yield / Unreacted SM | The acylium ion complex forms but lacks energy to overcome the aromaticity barrier of deactivated rings.[1] | Reflux at 40°C (DCM) or 60°C (CHCl3) for 1-2h after addition. | |

| Isomer Scrambling | High heat promotes reversibility (de-acylation/re-acylation), leading to thermodynamic meta products or migration. | Limit max temp to 45°C . Switch solvent to DCM (bp 40°C) to cap thermal runaway.[1] | |

| Black Tar / Polymerization | Uncontrolled Exotherm | Localized hot spots during | Use internal probe.[1] Stop addition if |

Expert Insight: For alkylbenzenes (e.g., isobutylbenzene), conducting the reaction at -20°C drastically improves para-selectivity (98:2) by suppressing the higher-energy ortho transition state [1].[1]

Module 2: Alpha-Halogenation (Functionalization)

Target: 2-Bromopropiophenone (Precursor to Cathinones/Bupropion).[1][3] Critical Variable: Preventing Poly-halogenation via Thermal Throttling.[1]

Workflow Visualization: Temperature-Dependent Selectivity

The following diagram illustrates how temperature dictates the branching ratio between the desired mono-bromide and the impurity di-bromide.

Figure 1: Path A (Green) represents the kinetic pathway dominant at low temperatures. Path B (Red) activates at higher temperatures where the electron-withdrawing bromine enhances the acidity of the remaining alpha-proton.

Optimization Guide

-

Ideal Range: 0°C to 25°C .[1]

-

The "Runaway" Effect: At

, the first bromine atom withdraws electrons, making the remaining -

Solvent Choice:

Module 3: Grignard Reagents (C-C Bond Formation)

Target: Propiophenone via Benzonitrile + Ethylmagnesium Bromide.[1] Critical Variable: Initiation Threshold vs. Addition Control.

Protocol Steps

-

Initiation (The Heat Spike): Magnesium + EtBr in Ether/THF. Requires a heat gun or warm water bath to start (

).[1] Once cloudy, remove heat immediately . -

Formation: Maintain gentle reflux via the exotherm of addition.

-

Coupling (Nitrile Addition):

-

Standard: Reflux (40°C Ether) for 1–4 hours.

-

Optimization: If using substituted nitriles (sterically hindered), higher boiling solvents (THF,

) may be required to push conversion [3].

-

FAQ: Grignard Temperature Issues

Q: My reaction didn't start, so I heated it to reflux. Now it's boiling violently. Why? A: You accumulated too much halide at low temperature.[1] When the threshold temperature was reached, the entire accumulation reacted simultaneously (Thermal Runaway). Rule: Never add more than 10% of halide until the reaction initiates (bubbles/turbidity).

Q: Can I run the nitrile addition at 0°C to improve purity? A: Generally, no. Addition to nitriles forms a stable imine salt intermediate that often precipitates.[1] This step requires thermal energy (Reflux) to drive to completion.[1] However, hydrolysis of this salt must be done cold (0°C) to prevent hydrolysis of the resulting ketone [4].

References

-

Google Patents. Process for producing high purity ketones by Friedel-Crafts acylation at low temperature (WO2007044270A1).[1] Retrieved from

-

National Institutes of Health (PMC). Application of α-bromination reaction on acetophenone derivatives.[1] Retrieved from

-

PrepChem. Synthesis of 3'-chloropropiophenone. Retrieved from

-

ScienceMadness. Practical questions about Grignard reactions (Nitrile Addition). Retrieved from

-

BenchChem. Optimization of Reaction Conditions for Propiophenone Derivatives. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 4. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 4'-Chloro-3-(4-methylphenyl)propiophenone Production

Executive Summary & Reaction Context

This guide addresses the synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone , a specific dihydrochalcone derivative often used as an intermediate in pharmaceutical synthesis (e.g., for muscle relaxants or SGLT2 inhibitors).

The industry-standard route involves the Friedel-Crafts Acylation of Chlorobenzene with 3-(4-methylphenyl)propionyl chloride , catalyzed by Aluminum Chloride (

Reaction Scheme:

While robust, this pathway is prone to specific competitive side reactions—most notably intramolecular cyclization and regioisomerism —due to the deactivated nature of the chlorobenzene substrate and the flexibility of the acyl chain.

Troubleshooting Guide (Q&A)

Issue 1: Presence of a "Cyclized" Impurity (Indanone Formation)

User Question: I am observing a persistent impurity (approx. 5-15%) with a molecular weight lower than my product. It appears even when reagents are dry. What is it?

Technical Diagnosis: You are likely observing 5-methyl-1-indanone . This is a classic competitive reaction in the Friedel-Crafts synthesis of dihydrochalcones. The precursor, 3-(4-methylphenyl)propionyl chloride, contains both an activated aromatic ring (the toluene moiety) and an electrophilic acyl chloride.

-

Mechanism: Instead of reacting intermolecularly with the external chlorobenzene, the acyl chloride reacts intramolecularly with its own aromatic ring. This forms a thermodynamically stable 5-membered ring (indanone).

-

Causality: This side reaction is favored by high dilution (which reduces the probability of colliding with chlorobenzene) and low reactivity of the external substrate (chlorobenzene is deactivated, making the intramolecular path competitively faster).

Corrective Action:

-

Increase Concentration: Run the reaction at the highest possible concentration.

-

Use Chlorobenzene as Solvent: Do not use an inert solvent (like DCM) if possible. Use chlorobenzene as both the reagent and the solvent (excess 5-10 equivalents). This statistically favors the intermolecular attack [1].

-

Reverse Addition: Add the catalyst to the pre-mixed acyl chloride/chlorobenzene solution, rather than adding the acyl chloride to a catalyst suspension.

Issue 2: High Levels of Ortho-Isomer (2'-Chloro)

User Question: My HPLC shows a doublet peak near the product. NMR confirms it's an isomer. I need >98% para-selectivity. How do I suppress the ortho-isomer?

Technical Diagnosis: Chlorobenzene is an ortho, para-directing deactivator. While the steric bulk of the 3-(4-methylphenyl)propionyl group favors the para position (4'-chloro), the ortho position (2'-chloro) is still accessible, typically forming 5-12% of the mixture under standard conditions [2].

Corrective Action:

-

Temperature Control: Lower the reaction temperature to 0°C - 5°C . Higher temperatures provide enough energy to overcome the steric barrier of the ortho position, increasing the impurity ratio.

-

Solvent Polarity: If using a co-solvent, avoid highly polar solvents like Nitrobenzene, which can stabilize the ortho transition state.

-

Purification: The ortho isomer is often an oil, while the para product is a solid. Recrystallization from Ethanol/Water (9:1) is highly effective for removing the ortho isomer due to differential solubility [3].

Issue 3: Low Yield & Aluminum Sludge Formation

User Question: The reaction mixture turns into a sticky black tar that is impossible to stir, and the yield is <50%.

Technical Diagnosis:

This "tar" is a stable complex between the product ketone and

Corrective Action:

-

Stoichiometry: You must use at least 1.1 to 1.2 equivalents of

relative to the acyl chloride.[2] Using catalytic amounts (e.g., 0.1 eq) will stop the reaction at ~10% conversion [4]. -

Shear Rate: The complex is viscous. Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will seize up.

-

Quenching: The tar must be hydrolyzed to release the product. Pour the reaction mixture slowly into a mixture of Ice and conc. HCl . The acid prevents the precipitation of aluminum hydroxide gels, which trap the product.

Technical Data: Impurity Profile

| Impurity Name | Structure / Origin | Relative Retention (HPLC) | Mitigation Strategy |

| 5-Methyl-1-indanone | Intramolecular cyclization of precursor | ~0.6 - 0.7 | Use Chlorobenzene as solvent (High Conc.) |

| 2'-Chloro Isomer | Ortho-acylation of Chlorobenzene | ~0.95 (Close eluter) | Recrystallization (EtOH); Low Temp (0°C) |

| 3-(4-methylphenyl)propionic acid | Hydrolysis of acyl chloride | ~0.3 (Polar tailing) | Use anhydrous reagents; Flame-dry glassware |

| Dimeric Ketones | Double acylation (Rare) | > 1.5 (Late eluter) | Control |

Optimized Experimental Protocol

Objective: Synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone with minimized indanone formation.

Reagents:

-

3-(4-methylphenyl)propionyl chloride: 10.0 g (1.0 eq)

-

Chlorobenzene (Anhydrous): 50 mL (Excess, acts as solvent)

-

Aluminum Chloride (

): 7.3 g (1.1 eq)

Step-by-Step:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a mechanical stirrer, N2 inlet, and addition funnel.

-

Solvent Charge: Charge Chlorobenzene (40 mL) and

(7.3 g) into the flask. Cool to 0–5°C using an ice bath. -

Precursor Prep: Dissolve 3-(4-methylphenyl)propionyl chloride (10 g) in the remaining Chlorobenzene (10 mL).

-

Addition: Add the acyl chloride solution dropwise over 45-60 minutes . Crucial: Slow addition prevents local hotspots that favor ortho-substitution.

-

Reaction: Stir at 0–5°C for 2 hours, then allow to warm to Room Temperature (20-25°C) for 1 hour. Monitor via TLC/HPLC.

-

Quench: Pour the reaction mixture slowly into a beaker containing 100 g Ice + 20 mL conc. HCl . Stir vigorously until the solid aluminum complex breaks down into two clear layers.

-

Workup: Separate the organic layer.[2][3][4][5][6] Wash with water (2x), 10% NaOH (to remove acid impurities), and Brine. Dry over

. -

Isolation: Evaporate excess Chlorobenzene under reduced pressure. Recrystallize the crude solid from Ethanol/Water.[4]

Visual Explanations

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the critical competition between the desired intermolecular acylation and the undesired intramolecular cyclization (Indanone formation).

Caption: Path A (Green) is favored by high concentration of Chlorobenzene. Path B (Red) forms the stable Indanone impurity if the external substrate is too dilute or unreactive.

Diagram 2: Troubleshooting Logic Tree

A decision support tree for operators encountering process deviations.

Caption: Step-by-step logic to diagnose impurities (Indanone vs. Isomers) and yield issues based on analytical data.

References

-

BenchChem. (2025).[2][3][4] Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene. Retrieved from

-

Journal of the Chemical Society C. (1969). The Friedel-Crafts benzoylation of chlorobenzene. Royal Society of Chemistry. Retrieved from

-

ResearchGate. (2012). Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation. Retrieved from

-

Google Patents. (1979). Production of propiophenone - EP 0008464 B1. European Patent Office.[7] Retrieved from

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DSpace [cora.ucc.ie]

- 6. 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Support Center: Synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone

Welcome to the technical support center for the synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize by-products and optimize your synthetic protocol. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation is yielding a significant amount of an isomeric by-product. How can I improve the regioselectivity for the desired para-substituted product?

A1: This is a classic challenge in Friedel-Crafts acylation. The formation of positional isomers, primarily the ortho and meta substituted products, is a common issue. The directing effects of the substituents on the aromatic ring and the reaction conditions play a crucial role in determining the product distribution.[1]

Root Cause Analysis:

The synthesis of 4'-Chloro-3-(4-methylphenyl)propiophenone likely involves the Friedel-Crafts acylation of chlorobenzene with 3-(4-methylphenyl)propionyl chloride. The chlorine atom on chlorobenzene is an ortho, para-director. However, steric hindrance from the relatively bulky acylating agent can disfavor the ortho position, making the para position the major product. The formation of the meta isomer is generally less favored.[1]

Troubleshooting & Optimization Protocol:

-

Temperature Control: Lowering the reaction temperature can significantly enhance regioselectivity. Running the reaction at 0°C or even lower can favor the thermodynamically more stable para isomer. High reaction temperatures can promote the formation of undesired isomers.[2]

-

Choice of Lewis Acid Catalyst: While aluminum chloride (AlCl₃) is a common and potent catalyst, its high reactivity can sometimes lead to reduced selectivity.[3][4] Consider exploring milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer better control over the reaction.

-

Solvent Effects: The choice of solvent can influence the steric environment and the reactivity of the electrophile. Less polar solvents, such as carbon disulfide or nitrobenzene, can sometimes improve para-selectivity compared to more polar solvents like dichloromethane.

Q2: I'm observing the formation of a di-acylated by-product. What is causing this, and how can I prevent it?

A2: The formation of di-acylated products, while less common in Friedel-Crafts acylation than in alkylation, can occur under certain conditions.[2][5]

Root Cause Analysis:

The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material towards further electrophilic substitution.[2] However, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, di-acylation can still occur.

Troubleshooting & Optimization Protocol:

-

Stoichiometry Control: Use a precise 1:1 molar ratio of the acylating agent to the aromatic substrate.[2] An excess of the acylating agent can drive the reaction towards di-acylation.

-

Order of Addition: Add the acylating agent slowly and in a controlled manner to the mixture of the aromatic substrate and the Lewis acid catalyst. This helps to maintain a low concentration of the electrophile and minimizes the chance of a second acylation on the product.

-

Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Stop the reaction as soon as the starting material is consumed to prevent the formation of over-acylated products.

Q3: My final product is contaminated with unreacted starting materials. How can I improve the reaction conversion?

A3: Incomplete conversion can be a frustrating issue, leading to difficult purification steps. Several factors can contribute to a sluggish or incomplete reaction.

Root Cause Analysis:

-